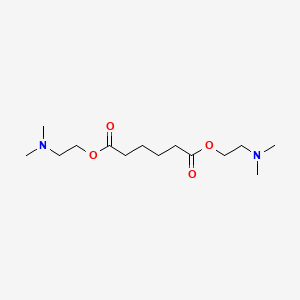

Bis(2-(dimethylamino)ethyl) adipate

Description

Historical Context of Adipate (B1204190) Ester Research

The study of adipate esters is rooted in the broader history of dicarboxylic acids and their derivatives. Adipic acid, a six-carbon dicarboxylic acid, is a significant industrial chemical, primarily used in the production of nylon. wikipedia.org The esterification of adipic acid with various alcohols leads to the formation of adipate esters. wikipedia.org

Historically, a major application for adipate esters has been as plasticizers, particularly for polyvinyl chloride (PVC). mdpi.comatamanchemicals.com These esters enhance the flexibility and workability of polymers. Research in this area has been driven by the need for high-performance and, more recently, environmentally friendly and biodegradable plasticizers. researchintelo.comgoogle.com The pursuit of novel adipate esters with improved properties, such as enhanced performance at low temperatures, has led to the synthesis of a wide array of these compounds. mdpi.com This has expanded their application to lubricants, coatings, and solvents. researchintelo.comgoogle.com The evolution of synthetic methods, including biocatalysis using enzymes like lipases, has also been a key aspect of adipate ester research, aiming for more sustainable and efficient production processes. mdpi.comgoogle.com

Structural Classification and Nomenclature of Tertiary Amine Esters

The compound in focus, Bis(2-(dimethylamino)ethyl) adipate, is a tertiary amine ester. Understanding its classification and naming requires a look at the rules of organic chemistry nomenclature.

Structural Classification : Amines are classified based on the number of carbon-containing groups attached to the nitrogen atom. libretexts.orgbyjus.com

Primary (1°) amines have one carbon group bonded to the nitrogen. libretexts.orgyoutube.com

Secondary (2°) amines have two carbon groups bonded to the nitrogen. libretexts.orgyoutube.com

Tertiary (3°) amines have three carbon groups bonded to the nitrogen. libretexts.orgyoutube.com

In this compound, each nitrogen atom is bonded to three carbon groups (two methyl groups and one ethyl group which is part of the ester linkage), classifying it as a tertiary amine. libretexts.orgechemi.com

Nomenclature : The IUPAC (International Union of Pure and Applied Chemistry) system provides a systematic way of naming organic compounds. youtube.comquizlet.com

For esters, the name is derived from the parent alcohol and the parent carboxylic acid. pressbooks.pub The part of the name from the alcohol is given first as an alkyl group, followed by the name of the carboxylate part, where the ‘-oic acid’ suffix is replaced with ‘-oate’. pressbooks.pubaakash.ac.in

For amines, the ‘-amine’ suffix is used. In secondary and tertiary amines, the alkyl groups attached to the nitrogen atom are designated with an 'N-' prefix. quizlet.commsu.edu

Following these principles, the systematic IUPAC name for this compound is 1,6-Bis[2-(dimethylamino)ethyl] hexanedioate . echemi.com The "hexanedioate" indicates the ester is derived from hexanedioic acid (adipic acid), and "Bis[2-(dimethylamino)ethyl]" specifies the alcohol-derived portion containing the tertiary amine. echemi.com

Overview of Research Domains Pertaining to this compound

Research into this compound and structurally similar compounds spans several domains, largely due to the reactivity conferred by the tertiary amine groups.

One significant area of investigation is its role as a catalyst, particularly in polymerization reactions. Tertiary amines are known to catalyze the formation of polyurethanes. smolecule.comchemicalbook.com For instance, the structurally related compound bis(2-dimethylaminoethyl) ether is an efficient catalyst for producing polyurethane foams. chemicalbook.comtcichemicals.com This suggests that this compound may have similar catalytic applications.

The synthesis of this compound itself is a subject of chemical research, involving the esterification of adipic acid with 2-(dimethylamino)ethanol. smolecule.com This reaction is a fundamental process in organic synthesis, and optimizing conditions for such reactions is a continuous area of study. mdpi.comsmolecule.com

Furthermore, compounds with similar functional groups are explored in material science. For example, copolyamides incorporating segments like bis(2-aminoethyl) adipamide (B165785) have been studied for their crystallization behavior and potential use as adhesives. mdpi.com While not the exact compound, this research highlights the interest in incorporating amine-functionalized adipate-like structures into polymers to modify their properties.

Physicochemical and Spectroscopic Data

The following tables summarize key physicochemical and identifying information for this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C14H28N2O4 echemi.com |

| Molecular Weight | 288.38 g/mol echemi.com |

| Boiling Point | 153-158 °C @ 1 Torr echemi.com |

| Density | 1.025 g/cm³ echemi.com |

| Refractive Index | 1.466 echemi.com |

| Flash Point | 167.5 °C echemi.com |

Table 2: Compound Identification

| Identifier | Value |

|---|---|

| CAS Number | 65169-69-9 echemi.com |

| EC Number | 265-591-1 echemi.com |

| InChIKey | LQIWJZRUBHDHFH-UHFFFAOYSA-N echemi.com |

Structure

3D Structure

Properties

CAS No. |

65169-69-9 |

|---|---|

Molecular Formula |

C14H28N2O4 |

Molecular Weight |

288.38 g/mol |

IUPAC Name |

bis[2-(dimethylamino)ethyl] hexanedioate |

InChI |

InChI=1S/C14H28N2O4/c1-15(2)9-11-19-13(17)7-5-6-8-14(18)20-12-10-16(3)4/h5-12H2,1-4H3 |

InChI Key |

LQIWJZRUBHDHFH-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)CCOC(=O)CCCCC(=O)OCCN(C)C |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Bis 2 Dimethylamino Ethyl Adipate

Esterification and Transesterification Reactions

The formation of the ester linkages in Bis(2-(dimethylamino)ethyl) adipate (B1204190) is central to its synthesis. This is primarily achieved through esterification, a reaction that joins an acid and an alcohol, and the related process of transesterification.

Conventional Catalytic Approaches for Adipate Ester Synthesis

The classical method for synthesizing adipate esters is the Fischer-Speier esterification. This equilibrium-controlled reaction involves the direct reaction of adipic acid with an alcohol, in this case, 2-(dimethylamino)ethanol, in the presence of a strong acid catalyst. tandfonline.commdpi.com Commonly used catalysts include concentrated sulfuric acid or dry hydrogen chloride gas. mdpi.com The reaction is typically heated to increase the rate of reaction and drive the equilibrium towards the formation of the ester. tandfonline.com To achieve high yields, a stoichiometric excess of one reactant, often the alcohol, is used, and the water formed during the reaction is continuously removed, for instance, through azeotropic distillation. tandfonline.com

For the synthesis of simple dialkyl adipates, such as dimethyl adipate or diethyl adipate, continuous esterification processes have been developed. These often involve a pre-esterification step followed by a catalytic rectification. acs.orglibretexts.org For example, a method for producing dimethyl adipate involves a pre-esterification of adipic acid and methanol (B129727) at elevated temperature and pressure, followed by catalytic distillation. acs.org Another approach for producing ethyl adipate with high yields (95-97%) involves heating adipic acid and excess absolute alcohol with toluene (B28343) and a small amount of concentrated sulfuric acid, with the azeotropic removal of water. google.com

Table 1: Conventional Catalytic Synthesis of Adipate Esters

| Adipate Ester | Reactants | Catalyst | Key Conditions | Yield | Reference |

| Ethyl Adipate | Adipic Acid, Ethanol, Toluene | Sulfuric Acid | Heating, Azeotropic removal of water | 95-97% | google.com |

| Dimethyl Adipate | Adipic Acid, Methanol | None (pre-esterification), Acidic Resin (catalytic rectification) | Pre-esterification at 90-180°C, 0.05-3 MPa | High | acs.org |

Enzyme-Mediated Synthesis of Adipate Esters

In a move towards greener and more selective synthesis, enzymes, particularly lipases, have been employed as catalysts for the production of adipate esters. mdpi.orgorganic-chemistry.org The use of biocatalysts avoids the harsh conditions, potential side reactions, and corrosion issues associated with strong acid catalysts. mdpi.org Immobilized lipases, such as Candida antarctica lipase (B570770) B (CALB), are often preferred as they can be easily separated from the reaction mixture and reused. mdpi.org

Research has demonstrated the successful synthesis of adipate esters in solvent-free systems, which further enhances the environmental credentials of this method. google.com One study on the synthesis of an adipate ester using immobilized Candida antarctica lipase achieved a high conversion yield (95.5%) in a solvent-free system by optimizing reaction parameters such as temperature, reaction time, and agitation speed. google.com The enzymatic approach is also applicable to the synthesis of various wax adipate esters by reacting adipic acid with different alcohols. mdpi.org

Table 2: Enzyme-Mediated Synthesis of Adipate Esters

| Enzyme | Substrates | System | Key Findings | Reference |

| Immobilized Candida antarctica lipase | Adipic acid, Oleyl alcohol | Solvent-free | 95.5% conversion yield at 60°C | google.com |

| Immobilized lipases (e.g., Candida rugosa, Rhizomucor miehei, Candida antarctica) | Adipic acid, Various alcohols | Organic solvent | Production of purified wax adipate esters | mdpi.org |

Activation Strategies for Carboxylic Acids in Ester Formation (e.g., cyanomethyl esters)

To facilitate ester formation under milder conditions, carboxylic acids can be "activated". This involves converting the carboxylic acid into a more reactive derivative, which is then reacted with the alcohol. nih.gov While direct activation of adipic acid for the synthesis of Bis(2-(dimethylamino)ethyl) adipate is not extensively detailed in readily available literature, general principles of carboxylic acid activation are applicable.

One such activation strategy involves the formation of cyanomethyl esters. A process for preparing cyanomethyl esters involves reacting a carboxylic acid halide with an alpha-hydroxynitrile in the presence of a tertiary amine as a hydrogen halide acceptor and a catalytic amount of a tertiary aminopyridine or N-methylimidazole. libretexts.org The resulting cyanomethyl ester is a more reactive acylating agent than the parent carboxylic acid. Other activating agents used in ester synthesis include various coupling reagents, such as those used in peptide synthesis, which can facilitate the reaction between a carboxylic acid and an alcohol under mild conditions. google.com

Nucleophilic Acyl Substitution Pathways in Tertiary Amine Ester Synthesis

The synthesis of this compound from adipic acid and 2-(dimethylamino)ethanol proceeds via a nucleophilic acyl substitution mechanism. acs.org In this reaction, the oxygen atom of the hydroxyl group in 2-(dimethylamino)ethanol acts as a nucleophile, attacking the electrophilic carbonyl carbon of the adipic acid (or its activated form). organic-chemistry.org

The reaction can be catalyzed by an acid, which protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack. acs.org The reaction proceeds through a tetrahedral intermediate, which then eliminates a molecule of water to form the ester. acs.org

The presence of the tertiary amine group in 2-(dimethylamino)ethanol introduces a unique aspect to this synthesis. Tertiary amines themselves can be highly nucleophilic. nih.gov However, in the context of esterification with a carboxylic acid, it is the alcohol's hydroxyl group that acts as the primary nucleophile. The tertiary amine functionality can, under certain conditions, be acylated, but the formation of the ester is the desired pathway. The synthesis of tertiary amines can be achieved through various methods, including the N-alkylation of primary or secondary amines. researcher.life

Exploration of Sustainable Synthetic Routes for Amine-Adipate Esters

The chemical industry is increasingly focused on developing sustainable and environmentally friendly manufacturing processes. For the synthesis of this compound, this involves considering the origins of the starting materials, adipic acid and 2-(dimethylamino)ethanol, as well as the synthetic process itself.

Significant research has been directed towards producing adipic acid from renewable biomass sources instead of traditional petroleum-based routes, which can generate nitrous oxide, a potent greenhouse gas. taylorandfrancis.combiorxiv.org These bio-based routes include the catalytic transformation of platform molecules like D-glucose and 5-hydroxymethylfurfural (B1680220) into adipic acid. biorxiv.org

Similarly, "green" synthetic methods for producing amines are being explored. These methods aim to reduce waste, use less hazardous reagents, and improve energy efficiency. One approach involves the reductive amination of fatty acids and their esters to produce tertiary amines. Another avenue is the use of biocatalysts. For instance, a sustainable enzymatic strategy for forming amide bonds using Candida antarctica lipase B in a green solvent has been developed. While this produces an amide rather than an ester, the principle of using enzymes to form bonds with amine-containing molecules in an environmentally benign manner is highly relevant. The lipase-catalyzed synthesis of di(2-ethylhexyl) adipate (DEHA) in a solvent-free system under vacuum also highlights a sustainable approach to producing adipate esters.

The development of a fully sustainable route for this compound would ideally combine the use of bio-derived adipic acid and 2-(dimethylamino)ethanol with a green catalytic system, such as an enzymatic process, to minimize environmental impact.

Applications of Bis 2 Dimethylamino Ethyl Adipate in Advanced Materials and Chemical Systems

Polymer Science and Engineering

The bifunctional nature of bis(2-(dimethylamino)ethyl) adipate (B1204190), possessing two tertiary amine groups and an ester linkage, makes it a candidate for several roles in polymer science and engineering. These range from its incorporation as a functional monomer to its use as a reactive additive that can tailor the properties of polymer systems.

Functional Monomer Incorporation in Polymer Architectures

Bis(2-(dimethylamino)ethyl) adipate can theoretically be used as a functional monomer in the synthesis of certain polymer architectures. The tertiary amine groups can participate in various reactions, allowing for the integration of the adipate unit into a polymer backbone. For instance, in the synthesis of polyurethanes, the tertiary amine groups can act as catalysts for the reaction between diisocyanates and polyols. google.com While the compound itself does not possess hydroxyl or primary/secondary amine groups to act as a traditional monomer in polyurethane formation, its catalytic nature is a key aspect of its utility in such systems.

In other polymerization techniques, the dimethylamino groups could be quaternized to introduce cationic charges into the polymer structure. This approach is utilized with similar monomers like 2-(dimethylamino)ethyl methacrylate (B99206) (DMAEMA) to create polyelectrolytes with applications in gene delivery, flocculation, and as antibacterial agents. mdpi.com While direct studies on the incorporation of this compound as a monomer are not widely documented, its structural similarity to other functional monomers suggests potential in creating polymers with tailored functionalities.

Utilization as a Reactive Additive in Polymer Systems (e.g., crosslinkers)

The dual tertiary amine groups in this compound present the possibility of its use as a reactive additive, particularly as a crosslinking or curing agent in specific polymer systems. For instance, in epoxy resin formulations, tertiary amines are known to act as catalysts for the homopolymerization of epoxy groups or as accelerators for amine-epoxy curing reactions. The presence of two amine groups on a single molecule could facilitate the formation of a crosslinked network, enhancing the mechanical and thermal properties of the cured resin.

Furthermore, the ester linkages in the molecule could potentially undergo transesterification reactions under certain conditions, allowing it to be integrated into polyester (B1180765) or other ester-based polymer networks. This could influence the final properties of the material, such as flexibility and impact resistance.

Impact on Polymerization Kinetics and Network Formation

The primary and most documented role of compounds structurally similar to this compound is their influence on polymerization kinetics. The tertiary amine groups are effective catalysts for several polymerization reactions. In the production of polyurethane foams, tertiary amine catalysts are crucial for controlling the rates of both the gelling (isocyanate-polyol) and blowing (isocyanate-water) reactions. The specific structure of the amine catalyst influences the balance of these reactions, which in turn determines the foam's morphology and properties.

Studies on related compounds, such as bis(2-aminoethyl) adipamide (B165785), have shown that the incorporation of such flexible diamide/diacid segments into polyamide 6 can significantly affect its crystallization kinetics. The introduction of these segments was found to slow down the crystallization rate and increase the activation energy for crystallization. mdpi.commdpi.com By analogy, the integration of this compound into a polymer matrix could similarly disrupt chain packing and alter crystallization behavior.

Design of Tailored Polymer Properties through Adipate Integration (e.g., plasticization)

The adipate backbone of this compound is a well-known component in plasticizers. Adipate esters, such as bis(2-ethylhexyl) adipate (DEHA), are widely used to increase the flexibility and reduce the glass transition temperature (Tg) of polymers like polyvinyl chloride (PVC). taylorandfrancis.comwikipedia.orgnih.gov The long, flexible hexanedioic acid chain of the adipate moiety can intercalate between polymer chains, reducing intermolecular forces and increasing free volume.

| Property | This compound | Bis(2-ethylhexyl) adipate (DEHA) |

| Molecular Formula | C14H28N2O4 | C22H42O4 |

| Primary Function | Polyurethane catalyst | Plasticizer |

| Key Structural Feature | Tertiary amine groups | Branched alkyl chains |

| Potential Impact on Polymers | Catalyzes polymerization, potential for functionalization | Increases flexibility, lowers Tg |

Catalysis in Organic Transformations

The most prominent application of this compound and structurally related compounds is in the realm of catalysis, particularly in organic transformations relevant to polymer synthesis.

Organocatalytic Roles of Tertiary Amines in Polymer Synthesis

Tertiary amines are a well-established class of organocatalysts. nih.gov Their catalytic activity stems from their Lewis basicity, where the lone pair of electrons on the nitrogen atom can interact with electrophilic species, activating them towards nucleophilic attack. In the context of polymer synthesis, tertiary amines play a crucial role in several key reactions.

As mentioned, they are extensively used as catalysts in the formation of polyurethanes. They are also known to catalyze the ring-opening polymerization of cyclic esters, such as lactide and caprolactone, to produce polyesters. The mechanism often involves the activation of the monomer or the growing polymer chain end.

Furthermore, tertiary amines can act as bases to promote condensation reactions. In the Knoevenagel condensation, for example, amines can catalyze the reaction between an aldehyde or ketone and a compound with an active methylene (B1212753) group. nih.gov While primary and secondary amines are often more effective in this specific reaction, tertiary amines can also facilitate the transformation. nih.gov

Specific Applications in Step-Growth Polymerizations (e.g., polyesters, polyurethanes)

Step-growth polymerization involves the reaction between functional groups of monomers to form dimers, trimers, and eventually long-chain polymers. The inclusion of molecules like this compound can serve multiple functions in these processes, primarily as a catalyst or as a specialty monomer to impart specific properties to the final polymer.

In the synthesis of polyurethanes, tertiary amines are widely used as catalysts. gvchem.comtopicsonchemeng.org.my They accelerate the two primary reactions: the gelling reaction (isocyanate-polyol) and the blowing reaction (isocyanate-water). gvchem.comtopicsonchemeng.org.my The catalytic activity of a tertiary amine depends on its basicity and the steric hindrance around the nitrogen atom. gvchem.com The two tertiary amine groups in this compound make it a potential catalyst. A structurally similar compound, bis(N,N-diethylaminoethyl)adipate, has been cited as a suitable catalyst for producing polyurethane foams. mdpi.com This suggests that this compound would function similarly, with its nitrogen atoms activating the isocyanate group, thereby promoting the rapid formation of urethane (B1682113) linkages. gvchem.com The use of such catalysts can significantly improve the flow properties of the foam and shorten curing times. gvchem.com

Beyond catalysis, the compound could theoretically be used as a chain extender or a reactive monomer in polyester synthesis. While it is an ester itself, it is synthesized from adipic acid and 2-(dimethylamino)ethanol. The precursor diol, 2-(dimethylamino)ethanol, contains a hydroxyl group that reacts to form the ester. If used in a polyester formulation, the molecule would not act as a typical diol for chain extension, but its amine groups could be leveraged. For instance, in copolyamide synthesis, analogous structures like bis(2-aminoethyl) adipamide are used to modify the polymer backbone and alter properties like the crystalline structure and melting point. nih.gov

Table 1: Potential Roles of this compound in Step-Growth Polymerization

| Role | Polymer Type | Mechanism of Action | Anticipated Effect |

|---|---|---|---|

| Catalyst | Polyurethane | The tertiary amine groups catalyze the isocyanate-polyol (gel) and isocyanate-water (blow) reactions by activating the isocyanate moiety. gvchem.com | Accelerates curing, balances gel/blow reactions, improves foam processing. |

| Reactive Additive | Polyester / Polyamide | The amine groups can be quaternized or otherwise reacted to introduce charge or specific functionalities into the polymer matrix. | Modifies properties such as dye uptake, static dissipation, or thermal stability. |

| Monomer Precursor | Polyester | Its precursor, 2-(dimethylamino)ethanol, can act as a functional diol monomer. | Introduces tertiary amine groups along the polyester backbone. |

Interfacial Phenomena and Surfactant Technologies

The dual nature of this compound, which contains a lipophilic hydrocarbon backbone (from adipic acid) and two potentially hydrophilic tertiary amine heads, makes it a candidate for applications in surfactant technology, particularly in "smart" or "switchable" systems.

A key application for this molecule is as a CO2-responsive surfactant. mdpi.comsemanticscholar.org Long-chain tertiary amines can act as "switchable" surfactants because their hydrophilic character can be turned on and off with the introduction or removal of carbon dioxide. nih.gov In its native state, this compound is a non-ionic, relatively hydrophobic molecule. When CO2 is bubbled through an aqueous solution, it forms carbonic acid (H2CO3), which then protonates the tertiary amine groups. semanticscholar.org This reaction converts the neutral amine heads into cationic ammonium (B1175870) bicarbonate salts, rendering them highly hydrophilic.

This reversible transformation allows for the controlled stabilization and destabilization of emulsions. mdpi.com In the protonated (cationic) state, the molecule acts as an effective surfactant, capable of stabilizing oil-in-water emulsions. When the CO2 is removed by bubbling an inert gas like nitrogen or by heating, the equilibrium reverses, the amine groups are deprotonated, and the molecule loses its surfactant properties, causing the emulsion to break. mdpi.com This on-demand control is highly valuable for applications like enhanced oil recovery, separations, and catalysis. researchgate.netualberta.ca

Table 2: CO2-Based Emulsion Stabilization Mechanism

| Step | Process | Chemical Transformation | Resulting State |

|---|---|---|---|

| 1. "Off" State | The compound is dissolved in a two-phase (oil/water) system. | Molecule is in its neutral, tertiary amine form. | Low hydrophilicity, poor surfactant properties. Emulsion is unstable. |

| 2. "On" Switch | CO2 is bubbled through the aqueous phase. | R-N(CH₃)₂ + H₂O + CO₂ ⇌ R-N⁺H(CH₃)₂ HCO₃⁻ | The amine heads become protonated and cationic, dramatically increasing hydrophilicity. |

| 3. Stabilization | The protonated molecule adsorbs at the oil-water interface. | The cationic, hydrophilic heads orient towards the water phase, and the lipophilic tail towards the oil phase. | A stable oil-in-water emulsion is formed. |

| 4. "Off" Switch | CO2 is removed by sparging with N₂ or by heating. | R-N⁺H(CH₃)₂ HCO₃⁻ ⇌ R-N(CH₃)₂ + H₂O + CO₂ | The molecule reverts to its neutral, non-surfactant form. The emulsion breaks. |

The concept of Hydrophilic-Lipophilic Balance (HLB) is a well-established principle for selecting non-ionic surfactants. wikipedia.org The HLB scale, typically from 0 to 20, quantifies whether a surfactant is more oil-soluble (low HLB) or water-soluble (high HLB), which determines its function as, for example, a water-in-oil or oil-in-water emulsifier. youtube.com

For a CO2-switchable surfactant like this compound, one can consider a dynamic or "switchable" HLB. The term Hydrophilic-CO2-philic Balance (HCB) can be used to describe this behavior. In the absence of CO2, the molecule has a low effective HLB due to the non-ionic nature of the tertiary amine groups. Upon introduction of CO2, the protonation of these groups creates strong, cationic hydrophilic heads. This "switches" the molecule to a high effective HLB state, making it a good oil-in-water emulsifier. The design principle of HCB involves creating a molecule where the change in HLB upon CO2 addition is significant enough to transition it from an inactive state to a highly surface-active one. The presence of two switchable amine groups in this compound would likely lead to a more pronounced shift in its HCB compared to a similar molecule with only one such group.

Biochemical and Medicinal Chemistry Research

While there is no specific documented research on the biological activity of this compound, its structure allows for hypothetical exploration using computational methods common in drug discovery.

In silico (computer-based) methods are used to predict the interactions between small molecules and biological targets like proteins and enzymes. nih.govyoutube.com These approaches can screen large libraries of compounds against a known target structure to identify potential drug candidates before undertaking expensive and time-consuming lab experiments. youtube.com

For this compound, several potential biological interactions could be predicted based on its chemical motifs:

Enzyme Inhibition: The ester linkages are susceptible to hydrolysis by esterase enzymes. Therefore, the molecule could potentially act as a substrate or an inhibitor for enzymes like acetylcholinesterase (AChE), butyrylcholinesterase (BChE), or various carboxylesterases. An in silico study would model how the compound fits into the active site of these enzymes.

Receptor Binding: The tertiary amine groups are common features in many neurologically active drugs. These groups can be protonated at physiological pH and interact with aminergic receptors, such as muscarinic or adrenergic receptors. Computational models could predict the binding affinity of the compound to these receptor types.

These predictions are based on algorithms that assess factors like molecular shape, charge distribution, and the potential for forming hydrogen bonds or hydrophobic interactions. nih.gov

Molecular docking is a specific in silico technique that predicts the preferred orientation (the "pose") and binding affinity of a ligand when it binds to a target receptor or enzyme. mdpi.comnih.gov The process involves generating numerous possible conformations of the ligand within the binding site and then using a "scoring function" to rank them, with lower binding energy scores typically indicating a more favorable interaction. nih.govyoutube.com

A hypothetical molecular docking study of this compound against a target like human acetylcholinesterase (AChE) would involve:

Obtaining the 3D crystal structure of AChE from a database (e.g., the Protein Data Bank).

Generating a 3D model of this compound and optimizing its geometry.

Using docking software (e.g., AutoDock, Glide) to place the ligand into the active site of AChE. nih.gov

Analyzing the results to identify the most stable binding poses and the specific amino acid residues involved in the interaction.

The results might show, for example, that the protonated amine groups form ionic bonds with acidic residues (like Asp or Glu) in the active site, while the adipate chain forms hydrophobic interactions with nonpolar residues.

Table 3: Hypothetical Molecular Docking Results for this compound against Acetylcholinesterase (AChE)

| Parameter | Value/Description | Interpretation |

|---|---|---|

| Binding Energy (kcal/mol) | -8.5 | A strong negative value suggests a favorable and stable binding interaction. |

| Predicted Inhibition Constant (Ki) | 2.5 µM | A micromolar value indicates moderate potential as an inhibitor. |

| Key Interacting Residues | Trp84, Tyr334, Asp72 | Indicates specific amino acids in the AChE active site that form bonds with the ligand. |

| Types of Interactions | - Cation-π interaction with Trp84

Note: The data in this table is purely illustrative to demonstrate the output of a molecular docking study and is not based on experimental results.

Computational Chemistry and Molecular Modeling Studies of Bis 2 Dimethylamino Ethyl Adipate

Quantum Chemical Characterization of Molecular Structure and Reactivity

Future research in this area would likely involve the use of quantum chemical methods, such as Density Functional Theory (DFT), to calculate the optimized molecular geometry of Bis(2-(dimethylamino)ethyl) adipate (B1204190). These calculations would provide key structural parameters, including bond lengths, bond angles, and dihedral angles. Furthermore, the electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, could be determined to understand the molecule's kinetic stability and chemical reactivity. A calculated electrostatic potential map would also reveal the distribution of charge and identify potential sites for electrophilic and nucleophilic attack.

Molecular Dynamics Simulations of Compound Interactions

Molecular dynamics (MD) simulations could be employed to study the behavior of Bis(2-(dimethylamino)ethyl) adipate in various environments, such as in aqueous solution or in the presence of other molecules. These simulations would track the movement of each atom over time, providing insights into the compound's conformational flexibility and intermolecular interactions. For instance, MD simulations could be used to investigate how the compound interacts with biological macromolecules, such as proteins or nucleic acids, or with synthetic polymers.

In Silico Prediction of Biological Activities

In silico methods represent a powerful tool for predicting the potential biological activities of a compound before it is synthesized or tested in a laboratory. Techniques such as quantitative structure-activity relationship (QSAR) modeling could be applied if a dataset of structurally similar compounds with known activities were available. Molecular docking simulations could also be performed to predict the binding affinity and mode of interaction of this compound with specific biological targets.

Reaction Pathway Modeling and Transition State Analysis

Computational methods could be utilized to model potential reaction pathways involving this compound. For example, the hydrolysis of the ester groups could be investigated by calculating the energy profile of the reaction, including the identification of transition states and the determination of activation energies. This type of analysis would provide a deeper understanding of the compound's stability and degradation mechanisms.

Development of Predictive Models for Structure-Property Relationships

By systematically modifying the structure of this compound in silico and calculating various physicochemical and biological properties, it would be possible to develop predictive models for structure-property relationships. These models could then be used to design new compounds with desired characteristics, such as improved solubility, enhanced reactivity, or specific biological activities.

Future Research Trajectories and Interdisciplinary Perspectives

Innovations in Sustainable Synthesis of Amine-Adipate Esters

The chemical industry is undergoing a significant transformation driven by the principles of green chemistry, which prioritize the reduction of waste, use of renewable resources, and enhancement of energy efficiency. jocpr.comjocpr.com The synthesis of amine-adipate esters is a key area for innovation, moving away from traditional methods that often rely on harsh conditions and hazardous catalysts. google.com

Biocatalysis: A primary avenue for sustainable synthesis is the use of enzymes, particularly lipases, as biocatalysts. arkat-usa.org Enzymatic esterification offers high selectivity and operates under mild reaction conditions, significantly lowering the energy input and minimizing the formation of undesirable byproducts. google.comresearchgate.net Lipases such as Candida antarctica lipase (B570770) B (CALB), often in an immobilized form like Novozym 435, have demonstrated high efficacy in producing adipate (B1204190) esters with near-quantitative yields. researchgate.netmdpi.com This approach avoids the need for metal-based catalysts, which can pose toxicity and corrosion risks. google.com Research is focused on optimizing reaction parameters—such as temperature, substrate molar ratios, and the use of greener solvents like cyclopentyl methyl ether—to enhance catalyst reusability and process efficiency. researchgate.netnih.gov

Flow Chemistry: Continuous flow chemistry represents a paradigm shift from traditional batch processing. novasynth.comamf.ch By conducting reactions in continuously flowing streams within microreactors, this technology offers superior control over parameters like temperature, pressure, and reaction time. amf.chspirochem.com For the synthesis of specialty chemicals like amine-adipate esters, flow chemistry enhances safety by minimizing the volume of hazardous materials at any given moment and improves heat and mass transfer, leading to faster reactions and higher yields. seqens.comfuturemarketinsights.com This method aligns with green chemistry principles by reducing solvent usage and energy consumption. spirochem.comseqens.com Future work will likely focus on integrating biocatalysis with flow systems to create highly efficient and sustainable manufacturing processes.

| Synthesis Method | Key Advantages | Research Focus |

| Biocatalysis | High selectivity, mild reaction conditions, reduced byproducts, avoids toxic metal catalysts. jocpr.comgoogle.com | Optimizing enzyme stability and reusability, exploring novel biocatalysts, use of green solvents. researchgate.netnih.gov |

| Flow Chemistry | Enhanced safety, precise process control, faster reaction times, improved energy and material efficiency. amf.chseqens.com | Miniaturization, process intensification, integration with in-line analysis and purification. spirochem.comfuturemarketinsights.com |

| Renewable Feedstocks | Reduces carbon footprint, moves away from petrochemical dependence. ki.sitandfonline.com | Developing catalytic pathways to convert bio-based molecules (e.g., mucic acid, aldaric acids) into adipic acid and its esters. ki.sirsc.org |

Advanced Spectroscopic and Analytical Characterization Techniques for Complex Systems

A deep understanding of the structure, purity, and intermolecular interactions of Bis(2-(dimethylamino)ethyl) adipate is crucial for its application in complex materials. Advanced analytical techniques are indispensable for elucidating these properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are fundamental tools for confirming the molecular structure of synthesized esters, verifying the successful esterification and the integrity of the dimethylamino groups. Advanced 2D-NMR techniques can further reveal through-bond and through-space correlations, providing detailed insights into the molecule's conformation.

Mass Spectrometry (MS) : MS is essential for determining the molecular weight and confirming the identity of the target compound. High-resolution mass spectrometry can provide exact mass measurements, allowing for unambiguous elemental composition determination.

Fourier-Transform Infrared (FTIR) and Raman Spectroscopy : These vibrational spectroscopy techniques are used to identify key functional groups. For this compound, FTIR can confirm the presence of the ester carbonyl group (C=O stretch) and C-N bonds of the tertiary amine, providing evidence of the compound's structure and purity.

X-ray Crystallography : When a single crystal of the compound can be grown, X-ray crystallography provides the definitive three-dimensional arrangement of atoms in the solid state. nih.govlibretexts.org This technique offers precise data on bond lengths, bond angles, and intermolecular interactions, which is invaluable for understanding how the molecules pack and interact in a crystalline material. researchgate.netacs.org

| Technique | Information Provided | Application for Amine-Adipate Esters |

| NMR Spectroscopy | Molecular structure, connectivity, conformation. | Verifying ester formation and the structure of the amine side chains. mdpi.com |

| Mass Spectrometry | Molecular weight, elemental composition. | Confirming product identity and assessing purity. |

| FTIR/Raman | Presence of functional groups. | Identifying characteristic ester and amine vibrational bands. mdpi.com |

| X-ray Crystallography | 3D atomic arrangement, bond lengths/angles. | Elucidating solid-state structure and intermolecular forces. nih.govlibretexts.org |

Integration with Artificial Intelligence for Material Design and Discovery

Artificial intelligence (AI) and machine learning (ML) are revolutionizing materials science by accelerating the discovery and optimization of new materials. medium.comijisae.org For functionalized adipates, AI can be a powerful tool to navigate the vast chemical space and predict material properties before synthesis.

| AI Application | Description | Impact on Amine-Adipate Ester Research |

| Predictive Modeling | ML algorithms forecast material properties from molecular structure. gatech.edu | Accelerates the design of new polymers with desired characteristics. ijisae.orgresolvemass.ca |

| Synthesis Optimization | AI identifies optimal reaction conditions by analyzing experimental data. resolvemass.ca | Improves reaction yields and reduces development time and costs. arxiv.org |

| Generative Algorithms | AI proposes novel molecular structures with specific target properties. catalysis-summit.com | Expands the chemical space to discover innovative materials. |

| Catalyst Discovery | AI screens potential catalysts and predicts their performance. meryt-chemical.com | Speeds up the development of efficient and sustainable catalysts. digitellinc.comresearchgate.net |

Exploration of Novel Bio-inspired and Biomimetic Applications

Nature provides a rich source of inspiration for designing advanced materials. nih.gov Bio-inspired and biomimetic polymers seek to emulate the remarkable properties and functionalities found in biological systems. mdpi.com The amine functionalities in this compound make it a compelling building block for creating such "smart" materials.

Drug Delivery Systems: The tertiary amine groups in the molecule can be protonated at lower pH values, making them responsive to acidic environments. This property is highly desirable for targeted drug delivery systems. For instance, nanoparticles formulated with polymers containing this adipate could be designed to be stable in the bloodstream (at physiological pH ~7.4) but to swell or disassemble in the acidic microenvironment of a tumor or within a cell's endosome, releasing an encapsulated drug precisely where it is needed. researchgate.netnih.govnih.gov This approach mimics natural pH-triggered biological processes.

Self-Healing Materials: The amine groups can participate in dynamic non-covalent interactions, such as hydrogen bonding. This opens the door to creating self-healing polymers. If a material made from such a polymer is scratched or cut, these reversible bonds can reform across the damaged interface, restoring the material's structural integrity. This concept is inspired by the ability of biological tissues to repair themselves. acs.org

Tissue Engineering: Functionalized adipate-based polyesters, like poly(glycerol adipate), are being explored as scaffolds for tissue engineering. frontiersin.orgnih.gov These materials can be designed to be biocompatible and biodegradable, providing a temporary structure for cells to grow and form new tissue before the scaffold harmlessly degrades. The functional groups can be used to attach bioactive molecules that promote cell adhesion and growth, mimicking the natural extracellular matrix. frontiersin.orgsemanticscholar.org

| Application | Biomimetic Principle | Role of Amine-Functionalized Adipate |

| Targeted Drug Delivery | pH-responsive release mechanisms in cells. | Amine groups provide pH-sensitivity for targeted drug release in acidic environments. nih.govnih.gov |

| Self-Healing Polymers | Reversible bonding in biological tissues. | Amine groups can form dynamic hydrogen bonds that enable material repair. acs.org |

| Tissue Engineering | Emulating the extracellular matrix. | Serves as a biodegradable scaffold; amine groups can be functionalized to promote cell growth. frontiersin.orgnih.gov |

| Smart Coatings | Stimuli-responsive surfaces in nature. | Can be used to create surfaces that change properties (e.g., wettability) in response to pH. mdpi.com |

Understanding Complex Systems Involving Amine-Functionalized Adipates

To fully exploit the potential of this compound, a fundamental understanding of its behavior in complex systems—such as polymer networks, blends, and solutions—is essential. This requires a combination of advanced experimental characterization and computational modeling.

Experimental Analysis:

Thermal Analysis: Techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to determine key thermal properties, such as the glass transition temperature (Tg) and melting point (Tm), as well as the material's thermal stability. These properties are critical for defining the processing conditions and service temperature of materials incorporating the adipate. researchgate.net

Rheological Studies: Rheology measures the flow and deformation of materials. For polymers containing amine-functionalized adipates, rheological analysis provides insight into their viscosity, elasticity, and processing characteristics, which is vital for applications like coatings and adhesives.

Mechanical Testing: Tensile testing and dynamic mechanical analysis (DMA) are used to characterize the mechanical properties of materials, including their strength, stiffness, and toughness. This is crucial for understanding how the incorporation of the adipate affects the performance of a polymer network. mdpi.com

Computational Modeling:

Molecular Dynamics (MD) Simulations: MD simulations can model the interactions between molecules at an atomic level. mdpi.com This allows researchers to study how this compound molecules interact with each other and with other components in a mixture. These simulations can predict material properties and provide insights into phenomena like self-assembly and phase separation, guiding the design of new materials. researchgate.net

Quantum Chemical Calculations: These calculations can be used to understand the electronic structure of the molecule and the nature of its intermolecular interactions, such as hydrogen bonding involving the amine groups. This fundamental understanding helps explain the observed macroscopic properties.

| Research Area | Key Questions | Methods |

| Intermolecular Interactions | How do the amine groups influence polymer chain packing and interactions? | MD Simulations, X-ray Crystallography, Spectroscopic analysis. |

| Phase Behavior | How does the adipate affect the miscibility and morphology of polymer blends? | DSC, Microscopy (SEM, TEM), Rheology. researchgate.net |

| Mechanical Properties | What is the impact of the adipate on the strength, flexibility, and durability of a material? | Tensile Testing, Dynamic Mechanical Analysis (DMA). mdpi.com |

| Degradation Mechanisms | How does the compound influence the biodegradation or hydrolytic stability of a polyester (B1180765)? | Enzymatic degradation studies, long-term stability tests. mdpi.com |

Q & A

Q. What are the optimal synthetic routes and conditions for producing Bis(2-(dimethylamino)ethyl) adipate with high purity?

The synthesis typically involves esterification between adipic acid and 2-(dimethylamino)ethanol. Key steps include:

- Catalyst selection : Acid catalysts like sulfuric acid or enzymatic catalysts (lipases) can improve yield .

- Reaction stoichiometry : Maintaining a 2:1 molar ratio of 2-(dimethylamino)ethanol to adipic acid ensures complete esterification.

- Purification : Post-reaction, neutralize residual acid (e.g., with potassium carbonate) and use vacuum distillation or column chromatography to isolate the product .

- Purity validation : Confirm via GC-MS or NMR to detect unreacted starting materials or byproducts .

Q. How can researchers characterize the physicochemical properties of this compound?

Critical properties include:

- Vapor pressure and solubility : Use dynamic vapor sorption (DVS) or shake-flask methods with HPLC analysis .

- Thermal stability : Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) reveal decomposition temperatures and phase transitions .

- Partition coefficients (log P) : Determine via octanol-water partitioning experiments coupled with UV-Vis spectroscopy .

Q. What analytical techniques are suitable for detecting trace amounts of this compound in environmental matrices?

- Liquid chromatography-tandem mass spectrometry (LC-MS/MS) : Offers high sensitivity for quantification in water or soil samples .

- Solid-phase microextraction (SPME) : Pre-concentrates the compound before GC-MS analysis, enhancing detection limits .

- Validation : Include recovery studies using spiked matrices and internal standards (e.g., deuterated analogs) .

Advanced Research Questions

Q. How can conflicting data on the environmental persistence of this compound be resolved?

Discrepancies in degradation rates may arise from:

- Experimental design variability : Standardize OECD 301 (ready biodegradability) or hydrolysis protocols across labs .

- Matrix effects : Test degradation in diverse matrices (e.g., seawater vs. freshwater) using isotopically labeled compounds to track pathways .

- Advanced analytics : Employ high-resolution mass spectrometry (HRMS) to identify transformation products and refine half-life models .

Q. What methodologies are recommended for assessing the compound’s endocrine-disrupting potential?

Q. How can migration kinetics of this compound from polymer matrices be modeled under varying conditions?

- Diffusion modeling : Use Fick’s second law with parameters like temperature, polymer crystallinity, and plasticizer concentration .

- Experimental validation : Conduct migration tests using food simulants (e.g., ethanol/water mixtures) and quantify via LC-MS .

- Machine learning : Train models on datasets linking polymer properties (e.g., Tg, density) to migration rates .

Q. What strategies address contradictory findings in the compound’s toxicokinetics across species?

- Cross-species comparative studies : Administer radiolabeled compound to rodents and primates, comparing metabolite profiles via HRMS .

- Physiologically based pharmacokinetic (PBPK) modeling : Incorporate species-specific metabolic rates and organ volumes to extrapolate data .

- Dose-response alignment : Normalize exposure levels to body surface area or metabolic body weight .

Q. How can researchers design experiments to elucidate the compound’s interaction with indoor surfaces?

- Surface adsorption studies : Use quartz crystal microbalance (QCM) to measure adsorption on materials like PVC or drywall .

- Oxidative reactivity : Expose surface-bound compound to ozone or UV light and analyze products via ToF-SIMS .

- Field sampling : Deploy passive samplers in HVAC systems to correlate surface loading with air concentrations .

Methodological Guidance

- Data validation : Cross-reference results with NIST Standard Reference Data for physicochemical properties .

- Regulatory alignment : Follow EU Regulation 10/2011 for migration testing protocols in food-contact applications .

- Interdisciplinary collaboration : Integrate chemical engineering (e.g., membrane separation for purification) and computational toxicology for holistic risk assessment .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.